
9-Ethyl-9H-carbazole-2,7-dicarbaldehyde
Vue d'ensemble
Description
9-Ethyl-9H-carbazole-2,7-dicarbaldehyde is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical Properties and Photopolymerization Applications
9-Ethyl-9H-carbazole-2,7-dicarbaldehyde, as part of carbazole-based compounds, has been studied for its potential in photopolymerization and as a dye. These compounds demonstrate significant optical properties, particularly in their absorption peaks, indicating transitions important for photonic applications. They can be used as dyes or photosensitizers due to their unique electron transitions and molecular structure (Abro et al., 2017).
Applications in Fluorescence and Non-linear Optics
Carbazole derivatives, including 9-ethyl-9H-carbazole-2,7-dicarbaldehyde, have been used to synthesize red-emitting compounds with applications in fluorescence. These compounds are known for their photophysical properties and have been studied in various solvents, demonstrating their potential in non-linear optical (NLO) applications and dye synthesis (Tathe & Sekar, 2016).
Synthesis of Novel Fluorescent Probes
Research has focused on synthesizing novel near-infrared fluorescent probes using 9-ethyl-9H-carbazole derivatives. These probes, derived from carbazole borate ester including indole, exhibit promising fluorescence characteristics for various applications in scientific research (You-min, 2014).
Development of Viscosity-Dependent Fluorophores
Carbazole-based extended styryls, synthesized from derivatives including 9-ethyl-9H-carbazole-2,7-dicarbaldehyde, show promising applications as fluorescence molecular rotors for viscosity sensing. These compounds exhibit unique photophysical properties like aggregation-induced emission and sensitivity to viscosity, useful in various scientific analyses (Telore et al., 2015).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of compounds synthesized from 9-ethyl-9H-carbazole derivatives. These compounds have been tested against various bacterial strains, demonstrating potential use in the development of new antimicrobial agents (Khan et al., 2019).
Propriétés
IUPAC Name |
9-ethylcarbazole-2,7-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-17-15-7-11(9-18)3-5-13(15)14-6-4-12(10-19)8-16(14)17/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGPTXWXDCTEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-9H-carbazole-2,7-dicarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B8246289.png)


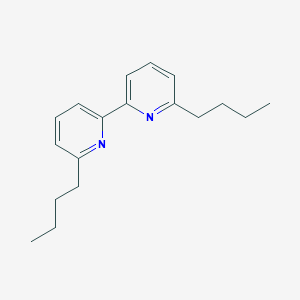

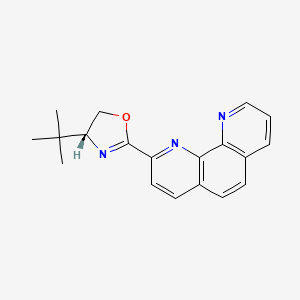
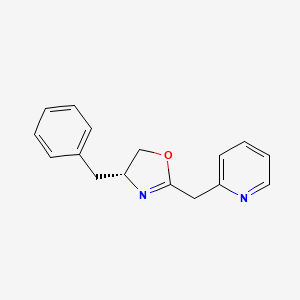
![Ethanol, 2-[2-(triphenylmethoxy)ethoxy]-, 1-(4-methylbenzenesulfonate)](/img/structure/B8246368.png)
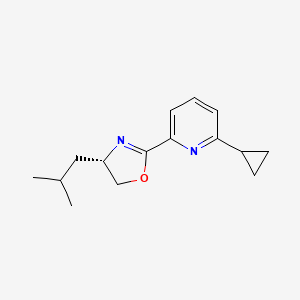
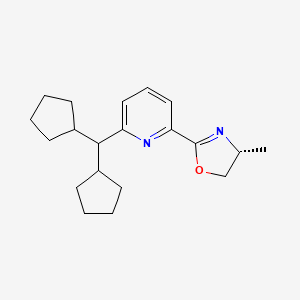
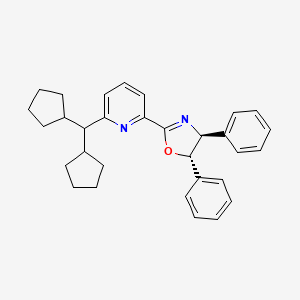
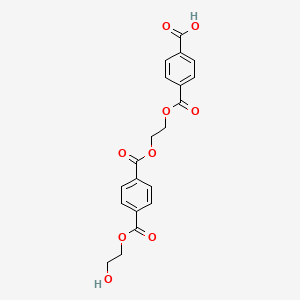
![5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8246396.png)
![4',4''''-[5'-(4-[2,2':6',2''-Terpyridin]-4'-ylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis[2,2':6',2''-terpyridine]](/img/structure/B8246398.png)